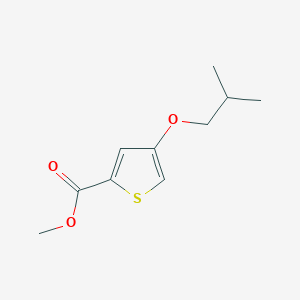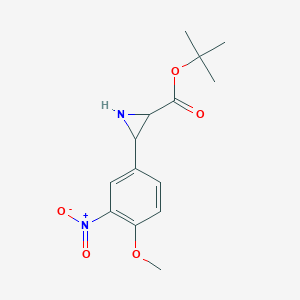
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine is a synthetic organic compound characterized by a cyclobutane ring attached to a piperazine ring, with a methyl group at the third position of the piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine typically involves the following steps:
Formation of the Cyclobutanecarbonyl Intermediate: This can be achieved through the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride.
Nucleophilic Substitution: The cyclobutanecarbonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
(3R)-1-cyclobutanecarbonyl-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-cyclobutanecarbonylpiperazine: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
3-methylpiperazine: Lacks the cyclobutanecarbonyl group, resulting in different physical and chemical properties.
Cyclobutanecarboxylic acid: A precursor in the synthesis of (3R)-1-cyclobutanecarbonyl-3-methylpiperazine.
Uniqueness
This compound is unique due to the combination of the cyclobutane ring and the methyl-substituted piperazine, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
cyclobutyl-[(3R)-3-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3/t8-/m1/s1 |
Clave InChI |
LFBRJBDMLMLTNG-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C(=O)C2CCC2 |
SMILES canónico |
CC1CN(CCN1)C(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)




![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)

![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


